molecular formula C21H12Br2Cl2N2 B10924671 3,5-bis(3-bromophenyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrazole

3,5-bis(3-bromophenyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrazole

Cat. No.: B10924671
M. Wt: 523.0 g/mol
InChI Key: JMQJSLPBQLVCRW-UHFFFAOYSA-N
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Description

3,5-bis(3-bromophenyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its complex structure, which includes multiple halogenated phenyl groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3-bromophenyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Coupling reactions: The halogenated phenyl groups are then coupled to the pyrazole ring using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3-bromophenyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3,5-bis(3-bromophenyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-bis(3-bromophenyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain signaling pathways involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,5-bis(3-bromophenyl)-4-chloro-1-(2-chlorophenyl)-1H-pyrazole is unique due to its specific halogenation pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H12Br2Cl2N2

Molecular Weight

523.0 g/mol

IUPAC Name

3,5-bis(3-bromophenyl)-4-chloro-1-(2-chlorophenyl)pyrazole

InChI

InChI=1S/C21H12Br2Cl2N2/c22-15-7-3-5-13(11-15)20-19(25)21(14-6-4-8-16(23)12-14)27(26-20)18-10-2-1-9-17(18)24/h1-12H

InChI Key

JMQJSLPBQLVCRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C(=N2)C3=CC(=CC=C3)Br)Cl)C4=CC(=CC=C4)Br)Cl

Origin of Product

United States

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